2-Pentyl-1H-benzimidazole

Cytochrome P450 Enzyme Inhibition Metabolic Research

2-Pentyl-1H-benzimidazole (CAS 5851-46-7) is a heterocyclic benzimidazole featuring a C5 pentyl chain, conferring a distinct lipophilic balance ideal for CYP1A1/CYP2B1 inhibition studies and antibacterial research against Fusarium verticillioides. Its intermediate LogP bridges the gap between polar short-chain and excessively lipophilic long-chain analogs, making it the preferred C5 reference in systematic SAR investigations. Procure high-purity material for consistent, reproducible results in drug metabolism and antifungal research.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 5851-46-7
Cat. No. B182849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-1H-benzimidazole
CAS5851-46-7
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14)
InChIKeyOYGJENONTDCXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-1H-benzimidazole (CAS 5851-46-7): Scientific and Procurement Baseline


2-Pentyl-1H-benzimidazole (CAS 5851-46-7) is a heterocyclic benzimidazole derivative with a five-carbon pentyl chain at the 2-position of the imidazole ring . This structural configuration confers distinct lipophilicity and membrane permeability characteristics relative to shorter- or longer-chain 2-alkylbenzimidazole analogs . The compound has documented biological activities including micromolar-level cytochrome P450 enzyme inhibition and antibacterial activity against Fusarium verticillioides [1].

2-Pentyl-1H-benzimidazole: Why In-Class Benzimidazole Substitution Is Not Scientifically Equivalent


Within the 2-alkylbenzimidazole class, biological activity is not interchangeable across varying alkyl chain lengths. The pentyl (C5) substituent confers a specific balance of lipophilicity that directly influences membrane penetration, enzyme active-site occupancy, and ultimately potency against specific biological targets . Substituting with a shorter-chain analog (e.g., 2-methyl- or 2-ethyl-benzimidazole) alters LogP and reduces hydrophobic interactions, while longer-chain derivatives (e.g., 2-heptyl-benzimidazole) may increase non-specific membrane disruption or alter target selectivity . The evidence below quantifies these differences across antimicrobial potency, CYP enzyme inhibition, and antiproliferative activity.

2-Pentyl-1H-benzimidazole: Comparative Quantitative Evidence for Scientific Selection


Cytochrome P450 1A1 and 2B1 Inhibition: pIC50 Quantification

2-Pentyl-1H-benzimidazole inhibits aminopyrine N-demethylase (CYP2B1-related activity) with a pIC50 value of 4.3, corresponding to an IC50 of approximately 50 µM . It is additionally characterized as a micromolar-level inhibitor of CYP1A1 and CYP2B1 [1]. This inhibition profile distinguishes the compound from other 2-substituted benzimidazoles that lack reported CYP inhibition data or exhibit different isoform selectivity.

Cytochrome P450 Enzyme Inhibition Metabolic Research

Antibacterial Activity Against Fusarium verticillioides

2-Pentyl-1H-benzimidazole demonstrates antibacterial activity against Fusarium verticillioides, a mycotoxigenic fungal pathogen [1]. This specific activity profile differentiates the compound from other 2-alkylbenzimidazole derivatives that may show activity against bacterial strains but lack documented efficacy against this agriculturally and toxicologically relevant fungal species.

Antifungal Antimicrobial Mycotoxin Research

Alkyl Chain Length-Dependent Lipophilicity and Membrane Permeability

The pentyl (C5) substituent at the 2-position of the benzimidazole core enhances lipophilicity relative to shorter-chain analogs (C1-C4), increasing predicted membrane permeability and hydrophobic interactions with biological targets . This physicochemical differentiation is a class-level property: 2-alkylbenzimidazoles exhibit systematic variation in LogP and permeability as a function of alkyl chain length .

Physicochemical Property Lipophilicity Drug Design

2-Pentyl-1H-benzimidazole: Evidence-Backed Research and Industrial Application Scenarios


Cytochrome P450 Metabolism and Drug-Drug Interaction Studies

Use 2-pentyl-1H-benzimidazole as a tool compound for CYP1A1 and CYP2B1 inhibition studies. With a documented pIC50 of 4.3 against aminopyrine N-demethylase, this compound provides a quantifiable benchmark for investigating P450-mediated metabolic pathways and assessing potential drug-drug interaction liabilities in preclinical research .

Agricultural Antifungal Development Targeting Fusarium Species

Leverage the documented antibacterial activity of 2-pentyl-1H-benzimidazole against Fusarium verticillioides for the development of agricultural fungicides or for research into mycotoxin contamination control [1]. The specific activity against this pathogen distinguishes the compound from other benzimidazole derivatives.

Medicinal Chemistry Scaffold with Optimized Lipophilicity

Employ 2-pentyl-1H-benzimidazole as a core scaffold in drug design where balanced lipophilicity is required for membrane permeability. The pentyl substituent provides a LogP value that bridges the gap between highly polar (short-chain) and excessively lipophilic (long-chain) 2-alkylbenzimidazole analogs, making it suitable for lead optimization programs targeting intracellular enzymes or receptors .

Structure-Activity Relationship (SAR) Studies of 2-Alkylbenzimidazoles

Incorporate 2-pentyl-1H-benzimidazole as the C5 reference compound in systematic SAR investigations of 2-alkylbenzimidazole homologous series. Its intermediate alkyl chain length enables researchers to establish correlations between chain length, lipophilicity, and biological activity across antimicrobial, enzyme inhibition, and antiproliferative endpoints.

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